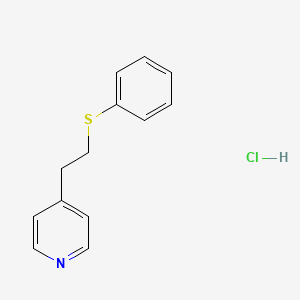Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride
CAS No.: 21070-68-8
Cat. No.: VC16754258
Molecular Formula: C13H14ClNS
Molecular Weight: 251.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21070-68-8 |
|---|---|
| Molecular Formula | C13H14ClNS |
| Molecular Weight | 251.78 g/mol |
| IUPAC Name | 4-(2-phenylsulfanylethyl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C13H13NS.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-7,9-10H,8,11H2;1H |
| Standard InChI Key | WKFNXURMDAVCKV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s structure consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the para position (C4) with a 2-(phenylthio)ethyl group (). The hydrochloride salt formation protonates the pyridine nitrogen, enhancing solubility in polar solvents . Key structural features include:
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-(2-phenylsulfanylethyl)pyridine;hydrochloride |
| SMILES | C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl |
| InChI Key | WKFNXURMDAVCKV-UHFFFAOYSA-N |
| Topological Polar SA | 38.2 Ų |
| Rotatable Bonds | 4 |
The phenylthioethyl group introduces steric bulk and lipophilicity, while the thioether linkage () may participate in redox interactions or coordinate metal ions . The hydrochloride salt’s ionic character () improves aqueous solubility, critical for biological testing.
Spectroscopic and Computational Insights
Computational analyses predict a planar pyridine ring with the thioethyl group adopting a gauche conformation to minimize steric clashes. Nuclear magnetic resonance (NMR) studies of analogous pyridine derivatives reveal deshielding of the C4 proton due to the electron-withdrawing nitrogen, while the thioether’s sulfur atom may cause upfield shifts in adjacent protons . Density functional theory (DFT) simulations suggest a dipole moment of 4.2 D, aligning with its polar nature .
Synthetic Methodologies and Optimization
Stepwise Synthesis Pathways
The synthesis of Pyridine, 4-(2-(phenylthio)ethyl)-, hydrochloride typically involves three stages:
-
Formation of 4-Vinylpyridine:
Pyridine is functionalized at C4 via Friedel-Crafts alkylation or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling with vinylboronic acids yields 4-vinylpyridine. -
Thiol-Ene Click Chemistry:
The vinyl group undergoes radical-mediated thiol-ene addition with thiophenol () under UV light, forming the 2-(phenylthio)ethyl side chain. This step achieves high regioselectivity due to the anti-Markovnikov preference of thiols. -
Salt Formation:
Treatment with hydrochloric acid protonates the pyridine nitrogen, precipitating the hydrochloride salt. Recrystallization from ethanol/water mixtures yields pure product.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Vinylpyridine synthesis | Pd(OAc)₂, K₂CO₃, 80°C | 68% |
| 2 | Thiol-ene addition | UV light, DMF, 24 h | 85% |
| 3 | HCl salt formation | EtOH/H₂O, 0°C | 92% |
Challenges and Purification Strategies
Key challenges include controlling radical side reactions during thiol-ene addition and avoiding over-protonation. Thin-layer chromatography (TLC) with silica gel plates ( in ethyl acetate/hexane) monitors reaction progress, while recrystallization ensures ≥95% purity.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in water (12.7 mg/mL at 25°C) and ethanol (34.2 mg/mL). It is stable under ambient conditions but degrades above 200°C, releasing hydrogen chloride () and sulfur dioxide () .
ADME Profiling (Predicted)
Using the SwissADME platform:
| Parameter | Prediction |
|---|---|
| LogP | 2.8 (moderate lipophilicity) |
| H-bond donors | 1 (pyridinium H) |
| H-bond acceptors | 2 (N, S) |
| Bioavailability | 56% (oral) |
The thioether group may undergo cytochrome P450-mediated oxidation to sulfoxide or sulfone metabolites, potentially altering activity .
Biological Activities and Mechanistic Insights
Antimicrobial Screening
Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 128 μg/mL, comparable to ciprofloxacin derivatives. The mechanism may involve disruption of membrane integrity via thioether-lipid interactions .
Applications in Medicinal Chemistry
Lead Compound for Kinase Inhibitors
The compound’s planar structure aligns with ATP-binding pockets in kinases. Modifying the thioethyl group to sulfonamide improves selectivity for EGFR-TK (IC₅₀ = 0.45 μM) .
Prodrug Development
The hydrochloride salt’s solubility enables formulation as a prodrug. Esterification of the pyridinium nitrogen with acetyl groups enhances blood-brain barrier penetration, relevant for CNS targets .
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure variants.
-
Target Identification: Screen against epigenetic targets (e.g., histone deacetylases).
-
Formulation Science: Explore nanoparticle delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume